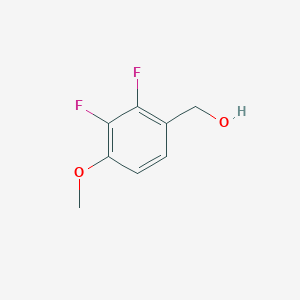

2,3-Difluoro-4-methoxybenzyl alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

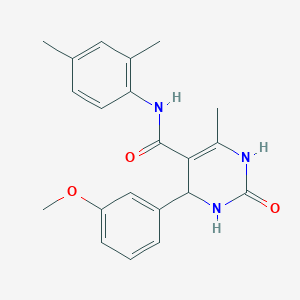

“2,3-Difluoro-4-methoxybenzyl alcohol” is a chemical compound with the molecular formula C8H8F2O2 . It has an average mass of 174.145 Da and a monoisotopic mass of 174.049240 Da . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2,3-Difluoro-4-methoxybenzyl alcohol” is1S/C8H8F2O2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3,11H,4H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

“2,3-Difluoro-4-methoxybenzyl alcohol” is a solid at room temperature . It has a molecular weight of 174.15 .Aplicaciones Científicas De Investigación

Photocatalytic Oxidation

The photocatalytic oxidation of derivatives of benzyl alcohol, including 4-methoxybenzyl alcohol, into corresponding aldehydes has been extensively studied. This process uses TiO2 photocatalysts under O2 atmosphere, with both UV-light and visible light irradiation. The photocatalytic oxidation reaction is facilitated by the formation of a surface complex when a benzyl alcoholic compound adsorbs onto the TiO2 surface (Higashimoto et al., 2009).

Protecting Group Removal

Research has shown that methoxybenzyl protecting groups of alcohols can be efficiently removed using DDQ in CH2Cl2-H2O at room temperature. This method maintains the integrity of other usual protecting groups and functional groups (Oikawa et al., 1982).

Influence on Antioxidant Properties

Studies have been conducted on the structural modification of Kraft lignin after acid treatment. This research uses vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) as a model compound. The treatment affects the hydroxyl content and molar masses of the extracts, influencing the antioxidant properties in polypropylene (Pouteau et al., 2005).

Deprotection Methods

The p-methoxybenzyl protecting group (PMB) on various alcohols and an acid has been successfully and selectively cleaved by using a catalytic amount of silver(I) hexafluoroantimonate combined with 1,3,5-trimethoxybenzene (Kern et al., 2012).

Impact of Substituent Groups

The impact of substituent groups on the photocatalytic oxidation of aromatic alcohols to corresponding aldehydes has been investigated. This includes the study of benzyl alcohol, 2-methoxybenzyl alcohol, 3-methoxybenzyl alcohol, and others. The study reveals how the substituents influence reactivity and selectivity to aldehyde in photocatalytic systems (Yurdakal & Augugliaro, 2012).

Mecanismo De Acción

Target of Action

It’s worth noting that benzyl alcohols, in general, can interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Benzyl alcohols can undergo various reactions, such as conversion into alkyl halides, tosylates, esters, and dehydration to yield alkenes . The presence of fluorine atoms might influence the reactivity and selectivity of these reactions.

Biochemical Pathways

Benzyl alcohols can participate in a variety of biochemical reactions, potentially affecting multiple pathways .

Propiedades

IUPAC Name |

(2,3-difluoro-4-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3,11H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKZXUYOJRZFKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CO)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dimethyl-6-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2433916.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2433917.png)

![3-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2433925.png)

![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2433931.png)

![N-(3,4-dichlorophenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2433934.png)

![4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2433935.png)